Difloxacin - 98106-17-3

Difloxacin

Catalog Number: EVT-264671
CAS Number: 98106-17-3
Molecular Formula: C21H19F2N3O3
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Difloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [, , , ] It is structurally similar to norfloxacin, featuring a β-fluorophenyl substituent at position 1 and a methyl group in the piperazine ring. [] Difloxacin exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. [, ] Its spectrum of activity extends to anaerobes, Chlamydia, and Rickettsia. [] Difloxacin has been investigated for its potential use in veterinary medicine, particularly in treating bacterial infections in various animal species. [, , , , , , , , ]

Future Directions
  • Optimizing Dosage Regimens: Further research is needed to establish species-specific dosage guidelines for difloxacin in various animal species, ensuring therapeutic efficacy while minimizing the risk of side effects and the development of antibiotic resistance. []
  • Investigating Resistance Mechanisms: Continued monitoring of difloxacin resistance in bacteria is crucial. Understanding the mechanisms of resistance development can inform strategies to mitigate the emergence and spread of resistant strains. []
  • Exploring Alternative Applications: Given its potential for reversing multidrug resistance, further investigation into difloxacin's application in cancer treatment, in combination with other chemotherapeutic agents, could be a promising avenue for future research. [, ]
Overview

Difloxacin is a synthetic fluoroquinolone antibiotic that is primarily used in veterinary medicine for the treatment of bacterial infections in animals. It is particularly effective against a variety of Gram-negative and some Gram-positive bacteria. The compound has been studied for its pharmacokinetics, efficacy, and safety in various animal species, including poultry and livestock.

Source and Classification

Difloxacin is classified under the category of fluoroquinolone antibiotics, which are characterized by their broad-spectrum antibacterial activity. It is derived from the quinolone structure, which features a bicyclic core that includes a nitrogen atom. The chemical name for difloxacin is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-(pyrrolidin-1-yl)-1-pyrrolidinyl)-3-quinolinecarboxylic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of difloxacin typically involves several steps, including the formation of key intermediates and the final cyclization to yield the active compound. A common synthetic route includes:

  1. Formation of Intermediates: Initial reactions involve the introduction of functional groups that will later be modified to achieve the desired structure.
  2. Coupling Reactions: Active esters are often utilized in coupling reactions with amino acids or other nucleophiles to form the core structure.
  3. Cyclization: The final step usually involves cyclization to form the quinolone ring system, which is crucial for its antibacterial activity.

For example, one method described in literature involves the use of 3-pyrrolidinyl derivatives as starting materials, which undergo various transformations to yield difloxacin .

Molecular Structure Analysis

Structure and Data

Difloxacin has a complex molecular structure characterized by its bicyclic core. The molecular formula is C_19H_21F_N_4O_3, with a molecular weight of approximately 360.39 g/mol. The structural representation includes:

  • A fluorine atom at position 6.
  • A cyclopropyl group at position 1.
  • A carboxylic acid functional group, which is essential for its biological activity.

The three-dimensional conformation of difloxacin allows it to interact effectively with bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.

Chemical Reactions Analysis

Reactions and Technical Details

Difloxacin undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: Difloxacin can hydrolyze under alkaline conditions, leading to the formation of less active metabolites.
  2. Oxidation: The presence of reactive oxygen species can lead to oxidative degradation, impacting its antibacterial properties.
  3. Complexation: Difloxacin may form complexes with metal ions, which can influence its bioavailability.

These reactions highlight the importance of proper formulation and storage conditions to maintain the stability of difloxacin in pharmaceutical preparations .

Mechanism of Action

Process and Data

Difloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes:

  1. DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  2. Topoisomerase IV: This enzyme separates interlinked DNA strands during replication.

By binding to these enzymes, difloxacin prevents the relaxation of supercoiled DNA necessary for replication, ultimately leading to bacterial cell death. The minimum inhibitory concentrations (MICs) for difloxacin against various pathogens have been determined through standardized testing methods .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Difloxacin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents such as dimethyl sulfoxide but has limited solubility in non-polar solvents.
  • Stability: Difloxacin is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.
  • Melting Point: The melting point ranges from 220°C to 225°C.

These properties are critical for its formulation in veterinary medicinal products and influence its pharmacokinetic behavior in animals .

Applications

Scientific Uses

Difloxacin is primarily used in veterinary medicine for treating infections caused by susceptible bacteria in food-producing animals such as poultry and cattle. Its applications include:

  • Treatment of respiratory infections.
  • Control of enteric diseases caused by pathogenic bacteria.
  • Use in prophylactic treatments during disease outbreaks.

Research continues into optimizing its use while minimizing resistance development among bacterial populations . Additionally, difloxacin's efficacy against specific pathogens makes it a subject of interest in studies related to antibiotic resistance mechanisms and alternative therapeutic strategies .

Mechanistic Insights into Difloxacin’s Antibacterial Activity

Molecular Targets in Bacterial DNA Replication Machinery

Inhibition of DNA Gyrase (Topoisomerase II) in Gram-Negative Pathogens

Difloxacin exerts bactericidal effects primarily through inhibition of DNA gyrase (topoisomerase II), a critical enzyme for DNA replication in Gram-negative bacteria. This enzyme introduces negative supercoils into double-stranded DNA, relieving torsional stress during replication and transcription. Difloxacin stabilizes the DNA-gyrase complex after DNA strand cleavage, preventing religation and generating lethal double-strand breaks [1] [3]. The compound's bicyclic quinolone core and fluorine substitutions at positions C-6 and C-8 enhance its binding affinity for the gyrase-DNA complex, particularly targeting the GyrA subunit [1] [7]. This mechanism is concentration-dependent, with higher drug concentrations increasing the number of stabilized cleavage complexes, ultimately overwhelming bacterial DNA repair mechanisms [1] [4].

Table 1: Binding Affinity of Difloxacin for Topoisomerase Enzymes

Enzyme TargetBacterial ClassPrimary Binding SubunitRelative Binding Affinity
DNA GyraseGram-negativeGyrA++++
DNA GyraseGram-positiveGyrA+++
Topoisomerase IVGram-positiveParC++
Topoisomerase IVGram-negativeParE+

(++++ = strongest; + = weakest) [1] [3] [9]

Role of Topoisomerase IV Inhibition in Gram-Positive Bacterial Systems

In Gram-positive bacteria, difloxacin demonstrates secondary activity against topoisomerase IV, an enzyme essential for chromosome decatenation during cell division. While DNA gyrase remains the primary target in Gram-negatives, topoisomerase IV (specifically the ParC subunit) becomes a significant target in Gram-positive organisms [1] [7]. The 7-(4-methylpiperazinyl) modification at the R7 position of difloxacin's quinolone structure enhances its interaction with the ParC subunit, though with lower affinity compared to its binding to GyrA in Gram-negatives [3] [9]. This dual-targeting capability contributes to difloxacin's broad-spectrum activity but creates a differential susceptibility profile where Gram-positive pathogens generally require higher concentrations for effective inhibition compared to Gram-negatives [1] [7].

Concentration-Dependent Bactericidal Dynamics and Post-Antibiotic Effects

Difloxacin exhibits distinct concentration-dependent bactericidal activity, where the rate and extent of bacterial killing increase proportionally with drug concentration [1]. This pharmacodynamic property is attributed to the increased formation of stabilized cleavage complexes at higher antibiotic concentrations. The post-antibiotic effect (PAE) – persistent suppression of bacterial growth after antibiotic removal – ranges from 1.5-2.5 hours for Gram-negative pathogens and 1-2 hours for Gram-positives at therapeutic concentrations [4]. This prolonged PAE allows for less frequent dosing regimens in veterinary applications. The concentration-dependent killing dynamics are quantified by the ratio of peak concentration to minimum inhibitory concentration (Cmax/MIC), with optimal efficacy observed when this ratio exceeds 8-10:1 [1] [4].

Table 2: Pharmacodynamic Parameters of Difloxacin Against Pathogenic Bacteria

Bacterial SpeciesMIC₉₀ (µg/mL)Cₘₐₓ (µg/mL)Post-Antibiotic Effect (hours)Optimal Cₘₐₓ/MIC
Escherichia coli0.191.82.59.5
Staphylococcus aureus0.131.82.013.8
Salmonella enteritidis0.621.82.22.9
Mycobacterium tuberculosis4.01.81.50.45

Data compiled from multiple studies [1] [4] [7]

Comparative Mechanistic Efficacy Among Fluoroquinolones

Difloxacin demonstrates a distinct mechanistic profile when compared to newer veterinary fluoroquinolones. Its affinity for DNA gyrase relative to topoisomerase IV differs significantly from agents like pradofloxacin, which exhibits balanced inhibition of both enzymes in Gram-positive pathogens [9]. This differential enzyme targeting impacts their bactericidal potency and resistance development potential:

  • Target Preference Spectrum: Difloxacin shows preferential targeting of DNA gyrase (GyrA subunit) across bacterial species, with a gyrase:topoisomerase IV inhibition ratio of approximately 4:1 in Gram-negatives and 2:1 in Gram-positives [3] [9]. In contrast, pradofloxacin achieves near-equipotent inhibition of both enzymes (ratio ~1.2:1), particularly enhancing its efficacy against streptococci where topoisomerase IV is the primary target [9]. This balanced dual-targeting reduces the likelihood of resistance development through single-point mutations.

  • MIC Profiles Against Resistant Pathogens: Difloxacin exhibits higher MIC values against quinolone-resistant Staphylococcus spp. and Streptococcus suis compared to newer agents. For S. suis, difloxacin MIC₉₀ values range from 0.25-0.5 μg/mL, while pradofloxacin maintains MIC₉₀ values of ≤0.06 μg/mL against the same strains [9]. This enhanced activity of newer fluoroquinolones is attributed to their structural modifications that overcome common resistance mechanisms, including:

  • C-8 methoxy group (present in pradofloxacin but not difloxacin) that reduces efflux pump recognition
  • Bicyclic substitution at C-7 that enhances binding to mutant enzymes
  • Increased hydrophobicity improving penetration through Gram-positive cell walls [3] [9]
  • Activity Against Intracellular Pathogens: While difloxacin achieves therapeutic concentrations within phagocytes, its intracellular:extracellular concentration ratio (typically 2-5:1) is lower than lipophilic agents like moxifloxacin (10-15:1) [5]. This limitation is partially mitigated by difloxacin's extended half-life (9.3 hours in canines) and slow release from tissue reservoirs, enabling sustained antibacterial activity despite lower peak intracellular concentrations [1] [3].

  • Impact of Structural Modifications: The difluorination pattern at N-1 (4-fluorophenyl) and C-6 (fluorine) positions in difloxacin enhances Gram-negative penetration through porin channels but provides limited additional efficacy against Gram-positives compared to newer agents with C-8 methoxy or C-7 azabicyclic substituents [3] [9]. The 4-methylpiperazine at R7 contributes to DNA binding affinity but increases susceptibility to efflux mechanisms in resistant strains, partially explaining difloxacin's reduced efficacy against quinolone-resistant E. coli and Pseudomonas spp. compared to ciprofloxacin derivatives [1] [7].

Table 3: Comparative Enzyme Inhibition and MIC Profiles of Veterinary Fluoroquinolones

FluoroquinoloneGyrA IC₅₀ (μM)ParC IC₅₀ (μM)S. aureus MIC₉₀ (μg/mL)E. coli MIC₉₀ (μg/mL)S. suis MIC₉₀ (μg/mL)
Difloxacin0.83.20.130.190.25
Enrofloxacin0.51.80.250.060.12
Pradofloxacin0.30.40.030.030.06
Marbofloxacin0.62.50.250.120.25

IC₅₀ = half-maximal inhibitory concentration; MIC₉₀ = minimum concentration inhibiting 90% of isolates [1] [3] [9]

The mechanistic profile of difloxacin highlights its continued veterinary utility despite efficacy limitations against resistant Gram-positive pathogens. Its bactericidal activity remains concentration-dependent with significant post-antibiotic effects, enabling once-daily dosing in companion animals. However, its differential enzyme targeting and lower DNA-binding affinity compared to newer agents underscore the importance of susceptibility testing, particularly for systemic infections where optimal Cmax/MIC ratios must be achieved [1] [3] [9].

Relevant Compounds Mentioned:

  • Difloxacin
  • Enrofloxacin
  • Pradofloxacin
  • Marbofloxacin
  • Ciprofloxacin
  • Moxifloxacin
  • Delafloxacin

Properties

CAS Number

98106-17-3

Product Name

Difloxacin

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H19F2N3O3

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)

InChI Key

NOCJXYPHIIZEHN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

1-(4-fluorophenyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-FFMPOC
6-fluoro-1-(4-fluorophenyl)-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-quinolone-3-carboxylic acid
A 56619
A-56619
Dicural
difloxacin
difloxacin hydrochloride

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.